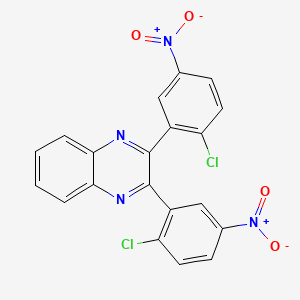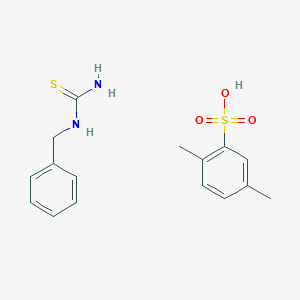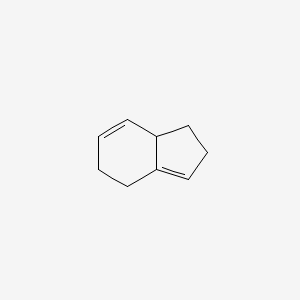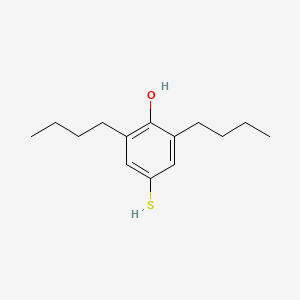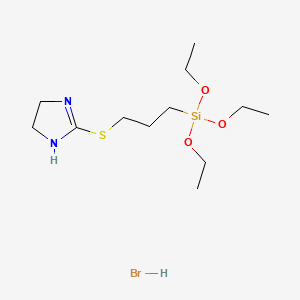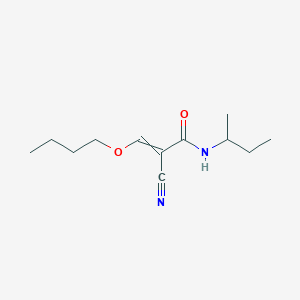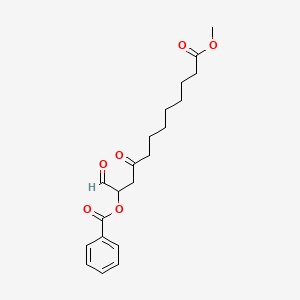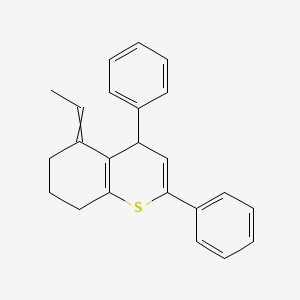
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran is a complex organic compound that belongs to the class of benzothiopyrans. These compounds are characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: A compound with a similar ethylidene group but different core structure.
Cyclohexane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran is unique due to its specific combination of functional groups and ring structure
Propriétés
Numéro CAS |
91663-84-2 |
|---|---|
Formule moléculaire |
C23H22S |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
5-ethylidene-2,4-diphenyl-4,6,7,8-tetrahydrothiochromene |
InChI |
InChI=1S/C23H22S/c1-2-17-14-9-15-21-23(17)20(18-10-5-3-6-11-18)16-22(24-21)19-12-7-4-8-13-19/h2-8,10-13,16,20H,9,14-15H2,1H3 |
Clé InChI |
MGTGVUKNYJMUHM-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CCCC2=C1C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phenylsilane](/img/structure/B14357148.png)
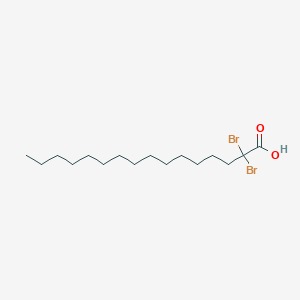
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
